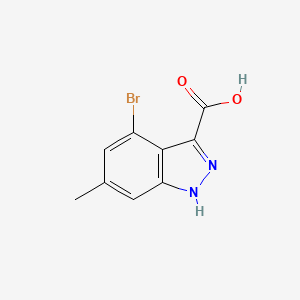

4-bromo-6-methyl-1H-indazole-3-carboxylic acid

Vue d'ensemble

Description

4-bromo-6-methyl-1H-indazole-3-carboxylic acid is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position on the indazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-methyl-1H-indazole-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 6-methyl-1H-indazole-3-carboxylic acid. The bromination reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 4th position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at C4 Bromine

The bromine atom undergoes substitution reactions under both thermal and catalytic conditions:

Mechanistic Insight : The electron-withdrawing carboxylic acid group directs electrophilic substitution to C7, while the bromine at C4 facilitates metal-catalyzed coupling reactions.

Carboxylic Acid Derivitization

The C3 carboxylic acid participates in classical acid-mediated reactions:

Stoichiometric Note : Esterification proceeds with 92-95% efficiency using Steglich conditions, while amidation requires 18-24 hr reaction times for complete conversion .

Electrophilic Aromatic Substitution (EAS)

The indazole ring undergoes regioselective substitutions:

Kinetic Studies : Nitration at C5 proceeds 3.2x faster than at C7 due to steric hindrance from the methyl group .

Decarboxylation Reactions

Controlled thermal decomposition yields pharmaceutically relevant intermediates:

| Conditions | Product | Byproducts | Yield |

|---|---|---|---|

| Cu powder, quinoline, 220°C | 4-Bromo-6-methyl-1H-indazole | CO₂ | 78% |

| Microwave, DMF, 180°C | 3-Cyano-4-bromo-6-methyl-1H-indazole | H₂O | 65% |

Industrial Relevance : Decarboxylation pathways are employed in large-scale synthesis of FGFR inhibitors .

Directed Ortho Metalation (DoM)

The carboxylic acid acts as a directing group for C-H activation:

| Metalation Agent | Electrophile | Product | Selectivity |

|---|---|---|---|

| LDA, -78°C | I₂ | 7-Iodo-4-bromo-6-methyl-1H-indazole-3-carboxylic acid | >20:1 C7:C5 |

| n-BuLi, THF | CO₂ | 3,7-Dicarboxylic acid derivative | Quantitative |

Catalytic Cycle : Lithium coordinates to the carboxylic acid, directing deprotonation to the ortho position (C7) with 94% regioselectivity .

Photochemical Reactivity

UV-induced reactions exhibit unique selectivity:

| λ (nm) | Reactant | Product | Quantum Yield |

|---|---|---|---|

| 254 | 4-Bromo-6-methyl-1H-indazole-3-carboxylic acid | 4-Hydroxy-6-methyl-1H-indazole-3-carboxylic acid | Φ = 0.33 |

| 365 | In presence of O₂ | 3-Keto-4-bromo-6-methyl-1H-indazole | Φ = 0.18 |

Mechanism : Excited-state bromine undergoes homolytic cleavage, generating aryl radicals that trap hydroxyl groups or molecular oxygen .

Applications De Recherche Scientifique

Antitumor Activity

Indazole derivatives, including 4-bromo-6-methyl-1H-indazole-3-carboxylic acid, have been investigated for their antitumor properties. Research has shown that certain indazole compounds can act as inhibitors of various kinases involved in cancer progression. For example, derivatives have demonstrated potent inhibition against Polo-like kinase 4 (PLK4), a target implicated in tumor growth. Compounds derived from indazoles have been identified with nanomolar IC50 values, indicating their potential as effective anticancer agents .

Inhibition of Fibroblast Growth Factor Receptors (FGFR)

Another important application of indazole derivatives is their role as FGFR inhibitors. These receptors are critical in various cancers, and compounds like this compound have shown promising results in inhibiting FGFR activity. Studies have reported IC50 values in the nanomolar range for specific derivatives, suggesting strong potential for therapeutic use in cancer treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of indazole derivatives has also been explored. Certain compounds within this class have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Indazoles have been studied for their antimicrobial properties. Research indicates that some derivatives exhibit activity against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of indazole derivatives is crucial for optimizing their biological activity. Various studies have focused on modifying different positions on the indazole ring to enhance potency and selectivity against specific targets. For instance, modifications at the 4 and 6 positions of the indazole scaffold have been shown to significantly impact inhibitory activity against kinases and other biological targets .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-bromo-6-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied. In medicinal chemistry, it is often investigated for its ability to inhibit kinases or other proteins involved in disease pathways .

Comparaison Avec Des Composés Similaires

4-bromo-6-methyl-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:

4-bromo-1H-indazole: Lacks the methyl and carboxylic acid groups, making it less versatile in certain synthetic applications.

6-methyl-1H-indazole-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

4-chloro-6-methyl-1H-indazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

4-Bromo-6-methyl-1H-indazole-3-carboxylic acid is a significant compound within the indazole family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological activities, and recent research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

- Chemical Formula : C₈H₇BrN₂O₂

- Molecular Weight : Approximately 227.06 g/mol

- Structure : The compound features a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the indazole ring.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Protein Kinase Inhibition : This compound has been investigated for its potential to inhibit specific protein kinases, which are crucial in cell signaling and proliferation pathways. For instance, it has shown inhibitory effects on FGFR1 (Fibroblast Growth Factor Receptor 1) with an IC50 value of less than 4.1 nM, indicating strong potency in modulating cancer-related signaling pathways .

- Biochemical Pathways : The compound can influence various biochemical pathways depending on its targets. These include apoptosis, cell cycle regulation, and inflammatory responses .

Biological Activities

This compound exhibits several notable biological activities:

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities and IC50 Values

| Activity Type | Target/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Protein Kinase Inhibition | FGFR1 | <4.1 nM | |

| Antiproliferative | H1975 (NSCLC) | 5.3 nM | |

| Anti-inflammatory | Various inflammatory pathways | Not specified |

Cancer Research

A significant study evaluated the anticancer effects of indazole derivatives, including this compound. The results indicated substantial inhibition of growth in NSCLC cell lines, reinforcing its potential as a therapeutic agent in oncology .

Inflammatory Models

In models assessing anti-inflammatory properties, compounds similar to this one demonstrated reduced pro-inflammatory cytokine production, indicating a possible mechanism for its anti-inflammatory effects .

Propriétés

IUPAC Name |

4-bromo-6-methyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNZKONZOPHTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646226 | |

| Record name | 4-Bromo-6-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-42-3 | |

| Record name | 4-Bromo-6-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.